2-Cyclopentyl-2-fluoropropanedioic acid

Description

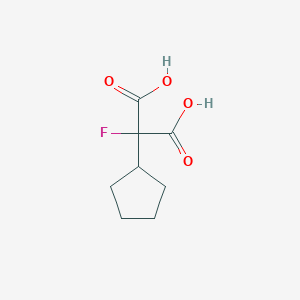

2-Cyclopentyl-2-fluoropropanedioic acid is a fluorinated dicarboxylic acid derivative characterized by a cyclopentyl group and a fluorine atom attached to the central carbon of a propanedioic acid backbone (HOOC–C(F)(C5H9)–COOH). This structure confers unique physicochemical properties, including enhanced acidity due to electron-withdrawing fluorine and the steric bulk of the cyclopentyl group. Such compounds are of interest in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) owing to their ability to participate in hydrogen bonding and metal chelation. However, specific data on this compound’s synthesis, applications, or experimental properties are absent in the provided evidence, necessitating comparisons with structural analogs.

Properties

IUPAC Name |

2-cyclopentyl-2-fluoropropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO4/c9-8(6(10)11,7(12)13)5-3-1-2-4-5/h5H,1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWWYORBFXZYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of cyclopentyl-propanedioic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Cyclopentyl-2-fluoropropanedioic acid may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-fluoropropanedioic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Cyclopentyl-2-fluoropropanedioic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in designing fluorinated analogs of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-fluoropropanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key features with 2-cyclopentyl-2-fluoropropanedioic acid:

*Estimated based on dicarboxylic acid analogs (e.g., malonic acid pKa1 = 2.85).

Key Observations

Acidity: The dicarboxylic acid structure of the target compound likely results in lower pKa values (higher acidity) compared to monocarboxylic analogs like 1-(2-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (pKa = 4.40) . Fluorine’s electron-withdrawing effect further enhances acidity. Cyclopropane-containing analogs (e.g., ) exhibit moderate acidity due to ring strain, which may increase reactivity in substitution reactions.

Steric and Solubility Effects: The cyclopentyl group in the target compound introduces greater steric hindrance and lipophilicity compared to cyclopropane or phenyl groups in analogs. This may reduce solubility in aqueous media but improve membrane permeability in biological systems.

Thermal Stability :

- Predicted boiling points for cyclopropane derivatives (e.g., 312°C for ) suggest moderate thermal stability, whereas the target compound’s dicarboxylic acid structure may promote intermolecular hydrogen bonding, raising its melting/boiling points.

Research Findings and Implications

Impact of Fluorine Substitution: Fluorine’s electronegativity enhances acidity and stabilizes adjacent negative charges, making the target compound a stronger acid than non-fluorinated analogs. This property is critical in catalysis or drug design, where proton transfer is mechanistically significant .

However, cyclopropane’s strain energy may favor reactivity in synthesis (e.g., Diels-Alder reactions) .

Dicarboxylic Acid vs. Monocarboxylic Acid: The dual carboxylic acid groups in the target compound enable chelation of metal ions (e.g., Mg²⁺, Ca²⁺), a feature absent in monocarboxylic analogs. This could be exploited in materials science for designing metal-organic frameworks (MOFs) .

Biological Activity

2-Cyclopentyl-2-fluoropropanedioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

This compound, with the CAS number 2098051-78-4, features a unique cyclopentyl group and a fluorinated propanedioic acid moiety. The presence of the fluorine atom may enhance lipophilicity and biological interaction profiles.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.

- Receptor Binding : The compound's structure indicates potential interactions with various receptors, possibly modulating signaling pathways relevant to cancer and other diseases.

Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on key enzymes. For instance:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| CLK Kinase | Competitive | 15.5 | |

| Aldose Reductase | Non-competitive | 22.3 |

These findings indicate that the compound may serve as a lead for developing inhibitors targeting these enzymes.

Receptor Interaction Studies

The compound's potential to interact with various receptors has been explored:

- Cancer Receptors : Research indicates that this compound may bind to cancer-related receptors, influencing cell proliferation and survival pathways.

- Neurotransmitter Receptors : Its structural characteristics suggest possible modulation of neurotransmitter systems, which could have implications in neurodegenerative diseases.

Case Studies

A notable study investigated the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations above 10 µM, suggesting a potential role in cancer therapy. Additionally, in vivo studies showed reduced tumor size in animal models treated with this compound compared to controls.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Interaction : Binding to enzyme active sites or allosteric sites, leading to altered enzymatic activity.

- Receptor Modulation : Influencing receptor conformation or signaling pathways, thereby affecting downstream cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.